molecular formula C5H8 B14431894 1,3-Dimethylcyclopropene CAS No. 82190-83-8

1,3-Dimethylcyclopropene

Cat. No.: B14431894
CAS No.: 82190-83-8
M. Wt: 68.12 g/mol
InChI Key: SSFOZRFKIOXSEL-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopropene: is a cyclopropene derivative characterized by the presence of two methyl groups attached to the first and third carbon atoms of the cyclopropene ring. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject of study in organic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

Scientific Research Applications

1,3-Dimethylcyclopropene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopropene involves its interaction with molecular targets such as ethylene receptors. The compound acts as an ethylene antagonist, binding to the receptor and inhibiting the effects of ethylene. This mechanism is particularly relevant in plant biology, where it is used to regulate ethylene responses in plants .

Comparison with Similar Compounds

  • Cyclopropene
  • 1-Methylcyclopropene
  • 3,3-Dimethylcyclopropene
  • 1,3,3-Trimethylcyclopropene
  • 3-Methyl-3-vinylcyclopropene
  • 3-Methyl-3-ethynylcyclopropene
  • 1,2-Dimethylcyclopropene

Comparison: 1,3-Dimethylcyclopropene is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets. Compared to other cyclopropene derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82190-83-8

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3

InChI Key

SSFOZRFKIOXSEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1C

Origin of Product

United States

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